N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 4-methoxyphenylacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with nucleic acids and proteins, leading to alterations in their structure and function. These interactions can result in various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
- N-(3,5-Dimethylphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-amino acetamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and methoxyphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-7-15(10-13(12)2)18-19(22-25-21-18)20-17(23)11-14-5-8-16(24-3)9-6-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
KJGPCZURPUQFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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